molecular formula C10H11NO4 B151837 Dimethyl aminoterephthalate CAS No. 5372-81-6

Dimethyl aminoterephthalate

Cat. No.: B151837
CAS No.: 5372-81-6
M. Wt: 209.2 g/mol
InChI Key: DSSKDXUDARIMTR-UHFFFAOYSA-N
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Description

Dimethyl aminoterephthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of terephthalic acid, where two methyl ester groups and an amino group are attached to the benzene ring. This compound is known for its applications in the synthesis of various pharmaceuticals and dyes, as well as its role as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Dimethyl 2-aminoterephthalate, also known as Dimethyl aminoterephthalate, is a chemical compound with the molecular formula C10H11NO4

Mode of Action

It is used in the preparation ofimidazotetrazinones as probes for the action of temozolomide . It is also used to prepare aminoquinazolines with neurokinin-2 receptor antagonist activity . This suggests that the compound may interact with these targets and induce changes in their function or structure.

Pharmacokinetics

The compound has a melting point of 127-130 °C and a boiling point of 348.55°C . It is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Given its use in the synthesis of compounds with neurokinin-2 receptor antagonist activity , it may have effects on cellular signaling pathways involving these receptors.

Action Environment

The compound is stable under recommended storage conditions , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl aminoterephthalate can be synthesized through several methods. One common approach involves the nitration of dimethyl terephthalate to form dimethyl 2-nitroterephthalate, followed by reduction to yield dimethyl 2-aminoterephthalate. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions .

Industrial Production Methods: In industrial settings, the production of dimethyl 2-aminoterephthalate often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl aminoterephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl aminoterephthalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Dimethyl terephthalate
  • Dimethyl isophthalate
  • Dimethyl phthalate

Comparison: Dimethyl aminoterephthalate is unique due to the presence of the amino group, which imparts distinct reactivity compared to its non-amino counterparts. This functional group allows for a broader range of chemical transformations and applications, particularly in the synthesis of pharmaceuticals and dyes. The presence of the amino group also enhances its solubility and reactivity in various chemical environments .

Properties

IUPAC Name

dimethyl 2-aminobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSKDXUDARIMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022225
Record name Dimethyl aminoterephthalate
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5372-81-6
Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl aminoterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl 2-aminoterephthalate
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Record name DIMETHYL AMINOTEREPHTHALATE
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Synthesis routes and methods

Procedure details

23.9 g (0.1 mol) of dimethyl 2-nitroterephthalate are hydrogenated in a mixture of 100 ml of methanol and 200 ml of tetrahydrofuran with palladium/charcoal at 5 bar and 20° C. After the catalyst has been removed by suction filtering the solvent is evaporated off and the residue is recrystallised from methanol. Yield 18-19 g, yellowish crystals m.p. 130-131° C.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Dimethyl 2-aminoterephthalate in toner formulations?

A1: Dimethyl 2-aminoterephthalate is a key component in a novel electrostatic charge image developing toner. [] This toner, intended for use in image forming apparatuses, incorporates Dimethyl 2-aminoterephthalate alongside other components like C.I. Pigment Yellow 155 and a binder resin. While the specific mechanism of action isn't detailed in the provided abstract, the presence of Dimethyl 2-aminoterephthalate, alongside 1,4-bis(acetoacetylamino)benzene, is crucial for achieving the desired toner properties. []

Q2: Are there any structural studies available for Dimethyl 2-aminoterephthalate or its derivatives?

A2: While the provided abstract focusing on toner formulations doesn't delve into the structural characterization of Dimethyl 2-aminoterephthalate, a separate research paper explores the synthesis and crystal structures of optically active derivatives of terephthalic acid. [] Though this study doesn't specifically analyze Dimethyl 2-aminoterephthalate, it offers insights into the structural characteristics of related compounds. Further research is necessary to determine if these findings can be extrapolated to Dimethyl 2-aminoterephthalate.

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